Diethyl 2,5-Dibromoterephthalate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the preparation of benzo[1,2,3]trichalcogenoles with bromine atoms on the benzene ring, which are then used to construct phthalocyanine derivatives with sulfur or selenium functional groups . Another synthesis method includes the preparation of diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates through acidic hydrolysis and subsequent coupling reactions with aldehydes . These methods indicate that the synthesis of diethyl 2,5-dibromoterephthalate could potentially involve halogenation and esterification reactions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the structures of related compounds, such as diethyl 2,5-diaminoterephthalate, which exists in different crystalline forms with significant molecular reorientation and changes in hydrogen bonding . This suggests that diethyl 2,5-dibromoterephthalate may also exhibit polymorphism and that its molecular structure could be analyzed using similar crystallographic techniques.
Chemical Reactions Analysis
The papers do not provide specific reactions for diethyl 2,5-dibromoterephthalate, but they do describe the transformation of related compounds, such as the thermal transformation of diethyl 2,5-diaminoterephthalate from one crystalline form to another . This indicates that diethyl 2,5-dibromoterephthalate may undergo similar transformations under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their UV-vis spectra and electrochemical properties, have been characterized . For instance, the Q-band absorptions for phthalocyanine derivatives were observed in the UV-vis spectra, and their electrochemical properties were verified by cyclic voltammetry . These techniques could be applied to diethyl 2,5-dibromoterephthalate to determine its optical and electrochemical properties.
Scientific Research Applications
Environmental Impact and Toxicity Studies
- Toxicological Effects on Aquatic Life : Diethyl phthalate, a related compound to Diethyl 2,5-Dibromoterephthalate, has been extensively studied for its effects on aquatic life. Research indicates that exposure to sublethal concentrations of diethyl phthalate causes changes in hematological parameters in freshwater fish, suggesting its potential toxicological impact on aquatic ecosystems (Sepperumal & Saminathan, 2013).
- Endocrine Disruption : Phthalates, including diethyl phthalate, have been identified as endocrine-disrupting chemicals (EDCs). These compounds can interfere with hormonal systems, impacting various aspects of wildlife and human health (Gore et al., 2015).
Industrial and Chemical Applications
- Catalytic Degradation : Diethyl phthalate, similar in structure to Diethyl 2,5-Dibromoterephthalate, has been the subject of studies focusing on its degradation. One study details the use of nano-scaled magnetic particles as catalysts for the degradation of diethyl phthalate, indicating potential methods for mitigating environmental pollution from such compounds (Zhang et al., 2016).
- Analytical Chemistry Applications : Diethyl phthalate has been used as an internal standard in gas chromatography for the determination of other compounds, demonstrating its utility in analytical methodologies (Feng, 2004).
Health and Safety Assessments
- Safety in Cosmetic and Industrial Products : The safety profile of diethyl phthalate, a related compound, has been assessed in the context of its use in fragrances and cosmetic products. Studies have focused on its acute toxicity, irritation potential, and allergenicity, providing insights into the safety considerations for similar compounds (Api, 2001).
Safety And Hazards
properties
IUPAC Name |
diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRSDHICEYICMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622921 | |
Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,5-Dibromoterephthalate | |
CAS RN |
18013-97-3 | |
Record name | Diethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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